Methyl 2-[(oxetan-3-yl)amino]acetate is a chemical compound characterized by the presence of an oxetane ring, a four-membered cyclic ether. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The unique structure of methyl 2-[(oxetan-3-yl)amino]acetate allows it to interact with biological systems, making it a candidate for further research in pharmacological applications.
Methyl 2-[(oxetan-3-yl)amino]acetate can be synthesized through specific chemical reactions involving oxetane derivatives and amino acids. Its synthesis and applications have been documented in various scientific literature, including journals and patents that explore its chemical properties and potential uses in drug development and materials science .
This compound falls under the category of amino acid derivatives, specifically those containing heterocyclic rings. It is classified based on its functional groups, which include an ester (methyl acetate) and an amine (from the oxetane structure).
The synthesis of methyl 2-[(oxetan-3-yl)amino]acetate typically involves the aza-Michael addition reaction. In this method, an NH-heterocycle reacts with methyl 2-(oxetan-3-ylidene)acetate under controlled conditions. The reaction conditions can vary, including temperature and solvent choice, to optimize yield and purity .
The molecular formula of methyl 2-[(oxetan-3-yl)amino]acetate is , with a molecular weight of approximately 145.16 g/mol. The IUPAC name reflects its structural components: a methyl ester linked to an oxetane-derived amino group.
Property | Value |
---|---|
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | methyl 2-(oxetan-3-ylamino)acetate |
InChI | InChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3 |
InChI Key | NQTGJWYGDSNYRM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CNC1COC1 |
Methyl 2-[(oxetan-3-yl)amino]acetate can undergo several types of chemical reactions:
Common reagents for these reactions include:
Methyl 2-[(oxetan-3-yl)amino]acetate's mechanism of action involves its interaction with biological targets through the oxetane ring's ability to undergo ring-opening reactions. These reactions can generate reactive intermediates that may interact with proteins or nucleic acids, leading to potential therapeutic effects .
Methyl 2-[(oxetan-3-yamino]acetate is typically a colorless to pale yellow liquid with moderate volatility.
The compound exhibits:
Methyl 2-[(oxetan-3-yamino]acetate has several scientific uses:
Methyl 2-[(oxetan-3-yl)amino]acetate is efficiently synthesized via aza-Michael addition between oxetan-3-ylamine and methyl acrylate derivatives. The reaction exploits the nucleophilic character of the oxetane amine, which attacks the β-carbon of electron-deficient alkenes. Key to this approach is the use of methyl 2-(oxetan-3-ylidene)acetate (CAS: 1105665-34-6) as the Michael acceptor, prepared through a Horner–Wadsworth–Emmons (HWE) reaction of oxetan-3-one with phosphonate esters [1] [4]. Under DBU catalysis (20 mol%) in acetonitrile at 65°C, the reaction achieves >85% conversion within 6 hours, forming the target amino ester with minimal side products [2] [9]. Alternative pathways include reductive amination of methyl glyoxylate with oxetan-3-ylamine, though yields are comparatively lower (≤65%) [8].
Table 1: Key Intermediates for Aza-Michael Synthesis
Compound | CAS/Identifier | Role |
---|---|---|
Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 | Michael acceptor |
N-Boc-oxetan-3-ylamine | Commercial | Amine donor (after deprotection) |
Methyl (S)-2-amino-2-(oxetan-3-yl)acetate | P000907044 (BLD Pharm) | Chiral variant |
Solvent polarity and catalyst choice critically influence reaction efficiency. Polar aprotic solvents like acetonitrile optimize nucleophilicity and solubility, yielding >80% product, whereas ethereal solvents (THF) reduce yields to 50–60% due to poor ion stabilization [2] [9]. Catalytically, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) outperforms inorganic bases (e.g., K₂CO₃) by minimizing ester hydrolysis. For chiral variants, thiourea-based organocatalysts (e.g., Takemoto’s catalyst) enable enantioselective additions, achieving up to 92% ee by activating substrates via hydrogen-bonding networks [6] [10]. Lewis acids (e.g., Zn(OTf)₂) are less effective, promoting side reactions like oxetane ring-opening [5].
Table 2: Solvent and Catalyst Performance
Condition | Conversion (%) | Yield (%) | Side Products |
---|---|---|---|
DBU/MeCN, 65°C | 98 | 85 | <5% (hydrolysis) |
K₂CO₃/THF, reflux | 75 | 52 | 15–20% (degradation) |
Thiourea catalyst/DCM | 90 | 78 (ee: 92%) | <7% (oligomers) |
Reagent stoichiometry and temperature control significantly impact efficiency. A 1.2:1 amine-to-ester ratio suppresses di-adduct formation, elevating yields from 70% to 90%. Temperatures ≥80°C accelerate decomposition, while <50°C slow kinetics; 65°C balances reaction rate and stability [2] [8]. Purification via Büchi oven distillation (130°C, 4 × 10⁻³ bar) removes mineral oil residues from NaH-used in HWE steps, enhancing product purity to >98% [1]. For scale-up, Suzuki–Miyaura cross-coupling of brominated azetidine intermediates with boronic acids diversifies substituents while maintaining 75–88% yield [1] [6].
Chiral variants like methyl (S)-2-amino-2-(oxetan-3-yl)acetate (MDL: MFCD19212925) require enantioselective strategies [8] [9]:
Table 3: Enantioselective Synthesis Approaches
Method | ee (%) | Yield (%) | Limitations |
---|---|---|---|
Chiral auxiliary-assisted | 70 | 65 | Auxiliary removal required |
Transition-metal catalysis | 95 | 60 | High-pressure equipment |
Organocatalysis (thiourea) | 92 | 78 | Substrate-specific optimization |
Chiral resolution (HPLC) | >99 | 40 | Low throughput, high cost |
Comprehensive Compound Index
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: